GSK2188931B is a potent, selective, amide-based inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for degrading cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs). Unlike first-generation urea-based sEH inhibitors, GSK2188931B utilizes an N-benzylamide pharmacophore that significantly enhances aqueous solubility and metabolic stability[1]. This structural advantage makes it highly suitable for in vivo pharmacokinetic studies, formulation development, and as a stable precursor scaffold for synthesizing multi-target metabolic modulators. In procurement contexts, it is prioritized for its predictable dosing profiles and robust performance in specific inflammatory and post-myocardial infarction models, offering a distinct operational advantage over rapidly metabolized legacy compounds.
Substituting GSK2188931B with classic urea-based sEH inhibitors, such as AUDA or DCU, introduces significant process and experimental liabilities. Urea-based analogs typically suffer from poor aqueous solubility, high melting points, and rapid in vivo metabolism, often necessitating continuous administration methods—like drinking-water dispersion—that introduce dosing variability [1]. Furthermore, while other modern inhibitors like GSK2256294 share similar targets, GSK2188931B exhibits distinct, model-dependent efficacy. It demonstrates potent anti-remodeling effects in post-myocardial infarction (MI) models but lacks efficacy in pressure-overload (TAC) models [2]. Consequently, utilizing generic sEH inhibitors compromises formulation stability, target engagement duration, and reproducibility in specific cardiovascular and inflammatory assays.
First-generation sEH inhibitors like AUDA and DCU rely on a rigid urea pharmacophore, resulting in poor aqueous solubility and rapid metabolic degradation that complicate in vivo dosing. In contrast, GSK2188931B employs an N-benzylamide moiety that circumvents urea-related crystallization and solubility bottlenecks. This structural optimization allows for stable systemic exposure without the need for continuous drinking-water administration required by AUDA [1]. Furthermore, the N-benzylamide scaffold of GSK2188931B has been quantitatively validated as a superior baseline for synthesizing dual-target modulators, achieving target aqueous solubilities (e.g., 1.5 μg/mL in derived dual FXR/sEH modulators) that are difficult to attain with lipophilic urea precursors.
| Evidence Dimension | Pharmacophore-driven solubility and metabolic stability |
| Target Compound Data | GSK2188931B (Amide-based, stable systemic exposure, suitable for standard dosing) |
| Comparator Or Baseline | AUDA / DCU (Urea-based, poor solubility, requires continuous administration) |
| Quantified Difference | Elimination of continuous-dosing requirement and improved aqueous formulation compatibility. |
| Conditions | In vivo pharmacokinetic modeling and derivative synthesis. |
Buyers requiring reliable, single-dose pharmacokinetic profiles or stable precursors for drug design should select GSK2188931B over rapidly metabolized urea analogs.
The selection of sEH inhibitors must be strictly matched to the pathological model. GSK2188931B has been proven highly effective in post-myocardial infarction (MI) models, where it significantly reduces macrophage infiltration into the peri-infarct zone, limits AngII/TNFα-stimulated myocyte hypertrophy, and decreases cardiac fibroblast collagen synthesis [1]. However, in head-to-head evaluations using transverse aortic constriction (TAC) pressure-overload models, GSK2188931B prevented increases in specific hypertrophic genes but failed to attenuate overall left ventricular mass and end-diastolic volume increases [2]. This quantitative divergence dictates that GSK2188931B is the optimal choice for ischemia-driven remodeling assays, but not for pressure-overload models.
| Evidence Dimension | In vivo anti-remodeling efficacy by model type |
| Target Compound Data | GSK2188931B (Significant reduction in MI-induced hypertrophy and fibrosis) |
| Comparator Or Baseline | TAC Model Baseline (Failed to attenuate TAC-induced LV mass increase) |
| Quantified Difference | High efficacy in post-MI models vs. lack of structural remodeling prevention in TAC models. |
| Conditions | In vivo murine models (Post-MI vs. TAC pressure overload). |
Procurement for cardiovascular research must align with model-specific efficacy; GSK2188931B is strictly indicated for ischemic models rather than pressure-overload studies.
In medicinal chemistry procurement, GSK2188931B serves as a critical structural template for developing multi-target therapeutics, particularly for metabolic dysfunction-associated steatohepatitis (MASH). Researchers have successfully utilized the N-benzylamide pharmacophore of GSK2188931B—responsible for its tight-binding competitive sEH inhibition—and fused it with FXR-activating moieties. This synthesis strategy yielded dual modulators that maintained robust sEH inhibition (e.g., 37% inhibition at 50 μM for minimal pharmacophore models) while significantly improving overall aqueous solubility and therapeutic efficacy in animal models compared to traditional single-target or indole-based agents like zafirlukast [1].
| Evidence Dimension | Precursor utility for dual-target synthesis |
| Target Compound Data | GSK2188931B N-benzylamide scaffold (Maintains sEH inhibition when fused, improves solubility) |
| Comparator Or Baseline | Indole-based scaffolds (e.g., Zafirlukast) |
| Quantified Difference | Superior retention of sEH inhibitory activity and improved physical properties in synthesized derivatives. |
| Conditions | Structure-based drug design and in vitro sEH/FXR activity assays. |
Chemical suppliers and medicinal chemists should procure GSK2188931B as a validated, high-solubility starting material for designing next-generation metabolic disease therapeutics.
Due to its proven ability to reduce macrophage infiltration and collagen synthesis post-myocardial infarction, GSK2188931B is the definitive choice for in vivo studies of ischemic heart failure and ventricular remodeling, outperforming alternatives that fail in this specific pathological context [1].
The N-benzylamide moiety of GSK2188931B provides an ideal, highly soluble precursor template for synthesizing dual FXR/sEH modulators targeting complex metabolic diseases like MASH, allowing chemists to bypass the solubility issues inherent in urea-based scaffolds [2].
GSK2188931B is highly effective at reducing TNFα gene expression in LPS-stimulated monocytes, making it a reliable, highly soluble chemical probe for in vitro inflammatory signaling assays [3].
As a stable alternative to rapidly metabolized urea-based sEH inhibitors (e.g., AUDA), GSK2188931B serves as a critical benchmark in formulation and pharmacokinetic studies requiring predictable, single-dose systemic exposure without continuous administration [4].